

# Spectroscopic Analysis of 5-(2-Bromophenoxyethyl)furan-2-carboxylic acid: A Comparative Guide

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## Compound of Interest

**Compound Name:** 5-(2-Bromophenoxyethyl)furan-2-carboxylic acid

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This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **5-(2-Bromophenoxyethyl)furan-2-carboxylic acid**. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from structurally similar furan-2-carboxylic acid derivatives to provide a predictive and comparative framework. This information is intended to assist researchers in the identification, characterization, and quality control of this and related compounds.

## Data Presentation: A Comparative Overview

The following tables summarize the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry data for selected furan-2-carboxylic acid derivatives. This comparative data can be used to predict the spectral characteristics of **5-(2-Bromophenoxyethyl)furan-2-carboxylic acid**.

Table 1:  $^1\text{H}$  NMR Data of Furan-2-Carboxylic Acid Derivatives (Solvent: DMSO-d<sub>6</sub>)

Compound	Chemical Shift ( $\delta$ ppm) and Multiplicity	Assignment
5-(2-Bromophenoxyethyl)furan-2-carboxylic acid (Predicted)	~7.6 (d), ~7.3 (d), ~7.1 (m), ~6.9 (d), ~6.7 (d), ~5.3 (s), ~13.0 (br s)	Aromatic CH, Furan CH, OCH <sub>2</sub> , COOH
2-Furancarboxylic acid[1]	7.90 (dd, $J=1.6, 0.8$ Hz), 7.22 (dd, $J=3.5, 0.8$ Hz), 6.64 (dd, $J=3.4, 1.7$ Hz), 12.36 (s)	H5, H3, H4, COOH
5-Bromofuran-2-carboxylic acid	7.35 (d, $J=3.6$ Hz), 7.15 (d, $J=3.6$ Hz), ~13.5 (br s)	H3, H4, COOH
5-(4-Nitrophenyl)furan-2-carboxylic acid	8.31 (d, $J=9.0$ Hz), 8.04 (d, $J=9.0$ Hz), 7.44 (d, $J=3.7$ Hz), 7.37 (d, $J=3.7$ Hz), 13.35 (br s)	Aromatic CH, Furan CH, COOH

Table 2:  $^{13}\text{C}$  NMR Data of Furan-2-Carboxylic Acid Derivatives (Solvent: DMSO-d<sub>6</sub>)

Compound	Chemical Shift ( $\delta$ ppm)	Assignment
5-(2-Bromophenoxyethyl)furan-2-carboxylic acid (Predicted)	~160, ~155, ~148, ~145, ~133, ~128, ~122, ~116, ~115, ~112, ~65	COOH, Furan C, Aromatic C, OCH <sub>2</sub>
2-Furancarboxylic acid[1]	159.81, 147.44, 145.38, 118.16, 112.52	C=O, C5, C2, C3, C4
5-Bromofuran-2-carboxylic acid	~160, ~148, ~146, ~120, ~115	C=O, Furan C
5-(4-Nitrophenyl)furan-2-carboxylic acid	159.52, 154.21, 147.34, 146.21, 135.26, 125.67, 124.93, 120.29, 112.08	C=O, Furan C, Aromatic C

Table 3: Mass Spectrometry Data (Electron Ionization - EI) of Furan-2-Carboxylic Acid Derivatives

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
5-(2-Bromophenoxyethyl)furan-2-carboxylic acid	296/298 [M] <sup>+</sup>	Predicted fragments: [M-Br] <sup>+</sup> , [M-COOH] <sup>+</sup> , [M-OCH <sub>2</sub> PhBr] <sup>+</sup>
2-Furancarboxylic acid[1]	112 [M] <sup>+</sup>	95 [M-OH] <sup>+</sup> , 67 [M-COOH] <sup>+</sup> , 39
5-Bromofuran-2-carboxylic acid	190/192 [M] <sup>+</sup>	173/175 [M-OH] <sup>+</sup> , 145/147 [M-COOH] <sup>+</sup> , 111 [M-Br] <sup>+</sup>
5-(4-Nitrophenyl)furan-2-carboxylic acid	233 [M] <sup>+</sup>	216 [M-OH] <sup>+</sup> , 187 [M-NO <sub>2</sub> ] <sup>+</sup> , 188 [M-COOH] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard analytical techniques for compounds of this class.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - The spectral width is typically set from -2 to 14 ppm.
  - The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d<sub>6</sub> at 2.50 ppm).
- <sup>13</sup>C NMR Acquisition:

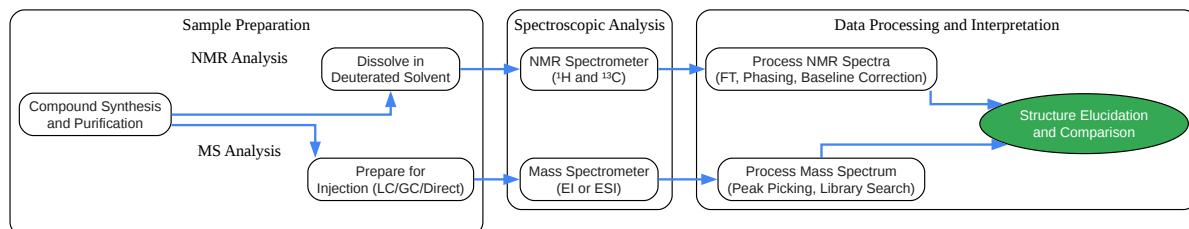
- A proton-decoupled  $^{13}\text{C}$  experiment is performed.
- A sufficient number of scans are acquired, often requiring a longer acquisition time than  $^1\text{H}$  NMR.
- The chemical shifts are referenced to the solvent peak (e.g., DMSO-d<sub>6</sub> at 39.52 ppm).

## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common technique for this type of molecule. In EI, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: An electron multiplier or other suitable detector records the abundance of each ion, generating a mass spectrum.

## Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a furan-2-carboxylic acid derivative.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
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